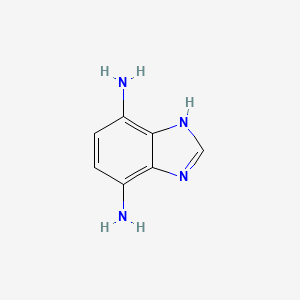

1H-Benzimidazole-4,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-4,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,8-9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDVFUJFCMSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663477 | |

| Record name | 1H-Benzimidazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-81-3 | |

| Record name | 1H-Benzimidazole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Benzimidazole 4,7 Diamine and Its Structural Analogs

Classical and Established Synthetic Routes

Traditional methods for synthesizing the benzimidazole (B57391) core, which can be adapted for 1H-benzimidazole-4,7-diamine, primarily rely on the condensation of an ortho-phenylenediamine precursor with a one-carbon electrophile, followed by cyclization.

Condensation Reactions with Ortho-Phenylenediamine Precursors

The cornerstone of classical benzimidazole synthesis is the condensation reaction of an ortho-phenylenediamine with various carbonyl-containing compounds. researchgate.net The most established of these is the Phillips method, which involves heating an o-phenylenediamine (B120857) with a carboxylic acid, often in the presence of a strong mineral acid like 4N hydrochloric acid. arabjchem.orgresearchgate.net This approach is widely applicable for a range of benzimidazoles. researchgate.net

The reaction can also be carried out by heating the reactants together on a steam bath, under reflux, or at elevated temperatures in a sealed tube. researchgate.net For instance, heating o-phenylenediamine with formic acid is a common method for producing the parent benzimidazole. jocpr.com Derivatives of carboxylic acids, such as esters, nitriles, and acid chlorides, can also be employed. mdpi.com The reaction of o-phenylenediamines with aldehydes is another fundamental condensation route, often requiring an oxidizing agent to facilitate the final cyclization step. mdpi.comacs.org

A general representation of this condensation is the reaction between an o-phenylenediamine and an aldehyde or carboxylic acid to form a Schiff base intermediate, which then undergoes cyclodehydration to yield the benzimidazole ring.

Cyclization Reactions and Ring Closure Strategies

The formation of the imidazole (B134444) ring fused to the benzene (B151609) ring is the key step in these syntheses. In the Phillips method, the acidic conditions promote both the initial condensation and the subsequent intramolecular cyclization and dehydration. researchgate.net

Alternative cyclization strategies have also been established. For example, heating the diacyl derivatives of o-phenylenediamines at high temperatures can lead to the formation of benzimidazoles. arabjchem.org Another approach involves the reaction of an appropriate imidate ester, such as a trichloroacetimidate, with an o-phenylenediamine at room temperature, which yields a 2-trichloromethyl benzimidazole, a useful precursor for other derivatives. researchgate.netijariie.com

The initial preparation of the required substituted ortho-phenylenediamine is a critical aspect of these syntheses. For compounds like this compound, a precursor such as 1,2,4,5-tetraaminobenzene or a protected derivative would be necessary. The synthesis of related structures, like 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine, starts from 3,6-dimethoxybenzene-1,2-diamine (B2530320), which is prepared from hydroquinone (B1673460) through a three-step sequence of methylation, nitration, and reduction. acs.orgnih.gov This diamine is then reacted with cyanogen (B1215507) bromide to form the 2-aminobenzimidazole (B67599) derivative. acs.orgnih.gov

Modern and Sustainable Synthetic Approaches

In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient methods for benzimidazole synthesis. These modern approaches often utilize catalysts and alternative energy sources to reduce reaction times, improve yields, and minimize the use of harsh reagents.

Catalytic Synthesis (e.g., Metal-Catalyzed, Nanocatalysis)

A wide array of catalysts has been explored to facilitate the synthesis of benzimidazoles under milder conditions. Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ have been shown to catalyze the condensation of o-phenylenediamine with orthoesters. researchgate.netijariie.com

Nanocatalysis has emerged as a particularly promising area. Supported gold nanoparticles (AuNPs), for instance on ceria (CeO₂) or titania (TiO₂), have been used as effective catalysts for the one-pot synthesis of benzimidazole derivatives from the cyclo-condensation of o-phenylenediamines with aldehydes or alcohols. mdpi.com Other nanocatalysts, including Fe/MgO, MnO₂ nanoparticles, and a H₂O₂/TiO₂ P25 nanoparticle system, have also been successfully employed. jocpr.comrsc.org These catalysts often allow for reactions to occur at room temperature or under solvent-free conditions, significantly improving the green credentials of the synthesis. jocpr.comrsc.org For example, a highly recyclable cobalt nanocomposite has been used for the coupling of phenylenediamines and aldehydes without the need for additives or oxidants. organic-chemistry.org

Here is a table summarizing various catalytic systems used in benzimidazole synthesis:

| Catalyst System | Reactants | Conditions | Key Advantages |

| Au/CeO₂ | o-phenylenediamine, glyceraldehyde | One-pot, cyclo-condensation | Excellent catalyst for complex derivatives |

| Fe/MgO | o-phenylenediamine, aryl aldehydes | Room temperature | Mild conditions, recyclable catalyst, high yield |

| MnO₂ nanoparticles | o-phenylenediamine, aldehydes | Ultrasound irradiation | Short reaction times, efficient |

| H₂O₂/TiO₂ P25 | o-phenylenediamines, aromatic aldehydes | Solvent-free | Excellent yields, environmentally benign |

| Cobalt nanocomposite | phenylenediamines, aldehydes | Additive- and oxidant-free | Recyclable, good functional-group tolerance |

| ZrCl₄, SnCl₄, TiCl₄ | o-phenylenediamine, orthoesters | Catalytic | Effective Lewis acid catalysts |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the synthesis of benzimidazoles. clockss.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. tandfonline.comnih.gov

For example, the condensation of o-phenylenediamine with various aldehydes has been efficiently carried out under microwave irradiation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. tandfonline.com This method boasts high yields, easy work-up, and short reaction times. tandfonline.com Similarly, the synthesis of 2-substituted benzimidazoles has been achieved by reacting o-phenylenediamines with nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid under microwave conditions. clockss.org The synthesis of benzimidazole-4,7-diones has also been accomplished using microwave-assisted reactions. arabjchem.org

The following table highlights some examples of microwave-assisted benzimidazole synthesis:

| Reactants | Catalyst/Reagent | Conditions | Outcome |

| o-phenylenediamine, aryl aldehydes | DDQ | Microwave irradiation | High yields, short reaction times |

| o-phenylenediamines, nitriles | PPA, H₃PO₄ | Microwave irradiation | High yields, simple work-up |

| 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione | - | Microwave-assisted reaction | Synthesis of substituted benzimidazole-4,7-diones |

| o-phenylenediamine, aldehydes | Zirconium oxychloride | Solvent-free, microwave | Good yield and purity |

| 4-nitro-o-phenylenediamine, iminoester hydrochlorides | - | Microwave irradiation | Excellent yield, short reaction time |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of benzimidazoles. Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. organic-chemistry.org

Ultrasound-assisted synthesis of benzimidazoles has been achieved through the one-pot condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org For instance, using a ZnFe₂O₄ nano-catalyst in ethanol (B145695) under ultrasonic irradiation provides an efficient and environmentally friendly route to substituted benzimidazoles with high yields and short reaction times. doi.org This method also benefits from the recyclability of the catalyst. doi.org Another example involves the use of Co/Mn supported on graphene oxide as a reusable nano-catalyst under ultrasound irradiation for the synthesis of benzimidazoles from aldehydes and 1,2-phenylenediamine. mdpi.com

Solvent-Free and Aqueous Reaction Media

The development of solvent-free and aqueous reaction media for benzimidazole synthesis aligns with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous solvents. umich.edupcbiochemres.com

Solvent-free conditions often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, sometimes facilitated by grinding or microwave irradiation. umich.edunih.govrsc.org For instance, a one-pot, solvent-free synthesis of benzimidazole derivatives has been achieved by reacting o-phenylenediamine with various aldehydes at 140°C, yielding products in moderate to high yields (55–92%). umich.edu Another approach utilizes potassium ferrocyanide as a catalyst for the reaction between 1,2-diamines and aldehydes under solvent-free grinding conditions, offering an inexpensive and environmentally friendly route. acgpubs.org The use of nano-Ni(II)/Y zeolite and H2O2/TiO2 P25 nanoparticle systems as catalysts has also been reported for solvent-free synthesis from o-phenylenediamines and aromatic aldehydes, resulting in excellent product yields. nih.gov

Aqueous media offers an attractive alternative, being non-toxic, inexpensive, and environmentally benign. D-Glucose has been effectively used as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, demonstrating broad functional group tolerance and excellent yields. organic-chemistry.org A one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using zinc dust and sodium bisulfite in water at 100°C provides good to excellent yields of benzimidazole derivatives. pcbiochemres.com This method is noted for its operational simplicity and chemoselective reduction of the nitro group. pcbiochemres.com Furthermore, a sustainable method for intramolecular N-arylation to produce benzimidazoles has been developed using Cu2O as a catalyst in water. organic-chemistry.org

The following table summarizes various solvent-free and aqueous methods for the synthesis of benzimidazole derivatives.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, Aldehydes | None | 140°C, neat | 2-Substituted benzimidazoles | 55-92 | umich.edu |

| 1,2-Diamine, Aldehydes | K4[Fe(CN)6] | Solvent-free, grinding | Imidazolines and Benzimidazoles | High | acgpubs.org |

| o-phenylenediamines, Aromatic aldehydes | nano-Ni(II)/Y zeolite | Solvent-free | 2-Arylbenzimidazoles | Good to excellent | nih.gov |

| 1,2-phenylenediamines, Aromatic aldehydes | H2O2/TiO2 P25 nanoparticles | Solvent-free | 2-Substituted benzimidazoles | Excellent | nih.gov |

| o-phenylenediamines, D-Glucose | None | Water | Benzimidazoles | Excellent | organic-chemistry.org |

| 2-Nitroanilines, Aromatic aldehydes | Zn/NaHSO3 | Water, 100°C | 2-Substituted benzimidazoles | Good to excellent | pcbiochemres.com |

| 2-Haloanilines, Aldehydes, Ammonia | Ni-catalyst | - | Benzimidazoles | Excellent | organic-chemistry.org |

| 2-Haloanilines, Aldehydes, NaN3 | CuCl/TMEDA | DMSO, 120°C | Benzimidazoles | Good | organic-chemistry.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time and resources. scispace.comacademie-sciences.fr Several MCRs have been developed for the synthesis of benzimidazole derivatives.

A notable example is the copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to produce benzimidazoles in good yields. organic-chemistry.org Another efficient one-pot method involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, which offers short reaction times and excellent yields. organic-chemistry.org Magnetically recoverable catalysts, such as Cr3+ doped Ni-Cu-Zn spinel ferrites, have also been employed in the one-pot synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes, allowing for easy separation and reuse of the catalyst. scispace.com

The synthesis of 1,2-disubstituted benzimidazoles can be achieved through a one-pot, two-component reaction of o-phenylenediamine and various aldehydes using a glycerol-derived sulfonic acid catalyst (C-SO3H) in ethanol. ijfmr.com Furthermore, a one-pot, four-step process has been developed for the synthesis of 1,2-disubstituted benzimidazoles using a solid catalyst with both basic and oxidation sites. This process includes the oxidation of an alcohol, cyclocondensation with an o-phenylenediamine, oxidation of the C-N bond, and N-alkylation. x-mol.com

The table below provides an overview of various one-pot multicomponent reactions for synthesizing benzimidazole derivatives.

| Reactants | Catalyst/Reagent | Solvent | Key Features | Reference |

| 2-Haloanilines, Aldehydes, NaN3 | CuCl/TMEDA | DMSO | Three-component reaction | organic-chemistry.org |

| o-phenylenediamines, Aryl aldehydes | H2O2/HCl | Acetonitrile | Room temperature, short reaction time | organic-chemistry.org |

| o-phenylenediamine, Aromatic aldehydes | Cr3+ doped Ni-Cu-Zn spinel ferrite | Ethanol | Magnetically recoverable catalyst | scispace.com |

| o-phenylenediamine, Aldehydes | C-SO3H | Ethanol | Reusable solid acid catalyst | ijfmr.com |

| Alcohol, o-phenylenediamine | Bifunctional solid catalyst | - | One-pot, four-step process | x-mol.com |

| 2-Nitroaniline, Aromatic aldehydes | Zn/NaHSO3 | Water | Reductive cyclocondensation | pcbiochemres.com |

Regioselective Synthesis and Isomer Control for Substituted 1H-Benzimidazole-4,7-diamines

Achieving regioselectivity in the synthesis of substituted benzimidazoles, particularly those with unsymmetrical diamine precursors, is a significant challenge. The position of substituents on the benzimidazole ring can dramatically influence the molecule's biological activity and physical properties.

The synthesis of 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine, a precursor for certain benzimidazole-4,7-diones, has been reported starting from 3,6-dimethoxybenzene-1,2-diamine and cyanogen bromide. nih.govacs.org The subsequent reaction of this amine with β-bromo-α,β-unsaturated aldehydes or 2-bromobenzaldehydes under microwave irradiation leads to the formation of dimethoxy-substituted benzo nih.govacs.orgimidazo[1,2-a]pyrimidines and benzo nih.govacs.orgimidazo[1,2-a]quinazolines, respectively. nih.govacs.org Oxidation of these N-fused scaffolds with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields the desired pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. nih.govacs.org

The regioselectivity of the reaction between β-ketoesters, aromatic o-diamines, and acrolein to form pyrido[1,2-a]benzimidazoles has been investigated. academie-sciences.fr The nature of the substituents on the aromatic ring of the o-phenylenediamine influences the electron density on the nitrogen atoms, thereby directing the regiochemical outcome of the cyclization step. academie-sciences.fr

A method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been developed from 2-hydroxybenzylidene imines and aromatic aldehydes. nih.gov Computational studies suggest that the 2-hydroxyaryl group on the scaffold directs the regioselectivity towards the formation of the imidazole derivative. nih.gov

Synthetic Challenges and Future Directions in Chemical Synthesis

Despite the numerous synthetic methods available for benzimidazole derivatives, several challenges remain. Harsh reaction conditions, low yields, the use of toxic reagents and solvents, and difficulties in achieving regioselectivity are persistent issues in many classical approaches. thieme-connect.comumich.edu

Future research will likely focus on the development of more sustainable and atom-economical synthetic routes. This includes the expanded use of green solvents like water, solvent-free reaction conditions, and the design of highly efficient and recyclable catalysts. umich.edupcbiochemres.com The development of novel one-pot multicomponent reactions that allow for the construction of complex benzimidazole-based scaffolds with high diversity and efficiency will continue to be a major area of interest. x-mol.comscispace.com

A significant ongoing challenge is the precise control of regioselectivity in the synthesis of asymmetrically substituted benzimidazoles. academie-sciences.frnih.gov The development of new directing groups and catalytic systems that can effectively control the position of substituents is crucial for accessing specific isomers with desired biological or material properties. Furthermore, exploring novel starting materials and reaction pathways, such as the solvent-controllable photoreaction of 4-methoxyazobenzenes to selectively produce N-arylbenzene-1,2-diamines or 1-aryl-1H-benzimidazoles, opens up new avenues for synthetic innovation. nih.gov The synthesis of N-fused hybrid heterocyclic compounds containing the benzimidazole-4,7-dione moiety also presents ongoing challenges and opportunities for the development of novel bioactive molecules. acs.org

Chemical Reactivity and Transformation Studies of 1h Benzimidazole 4,7 Diamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 1H-Benzimidazole-4,7-diamine is highly activated towards electrophilic aromatic substitution. This is a direct consequence of the powerful electron-donating effects of the two amino groups at the C4 and C7 positions, which increase the electron density of the aromatic ring, making it more nucleophilic.

While specific studies detailing the electrophilic substitution of this compound are not extensively documented, its reactivity can be inferred from the behavior of other highly activated aromatic systems. The positions ortho and para to the activating amino groups are the most susceptible to electrophilic attack. In this case, the C5 and C6 positions are ortho to one amino group and meta to the other. The directing effects of both amino groups reinforce each other, strongly activating these positions.

Typical electrophilic substitution reactions are expected to proceed readily, often without the need for harsh conditions or strong Lewis acid catalysts.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Expected Product(s) |

| Halogenation | Br₂, Cl₂ | Polyhalogenated derivatives (e.g., 5,6-dibromo-1H-Benzimidazole-4,7-diamine) |

| Nitration | HNO₃/H₂SO₄ | Likely leads to oxidation or complex mixtures due to the sensitivity of the amino groups. |

| Sulfonation | H₂SO₄ | Sulfonated derivatives at the C5 and/or C6 positions. |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | Likely to be complex due to the reaction of the Lewis acid with the basic nitrogen atoms. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N-acylation at the amino groups is expected to be the primary reaction pathway. |

Due to the high activation of the ring, controlling the degree of substitution can be challenging, and polysubstitution is a likely outcome.

Nucleophilic Reactions Involving the Amine Functions (C4, C7)

The primary amine groups at the C4 and C7 positions are potent nucleophiles. This nucleophilicity is central to many of the synthetic applications of this compound, allowing for the construction of more complex molecular architectures. These amino groups readily participate in a variety of reactions typical of primary aromatic amines.

Acylation: The amine functions can be easily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction can be used to protect the amino groups or to introduce new functional moieties.

Alkylation: N-alkylation of the amino groups is also possible, though it can be more difficult to control than acylation and may lead to mixtures of mono- and di-alkylated products at each amine site.

Condensation Reactions: One of the most important reactions of o-phenylenediamines, and by extension this compound, is their condensation with carbonyl compounds. Reaction with aldehydes or ketones can lead to the formation of Schiff bases or, under appropriate conditions, can be a key step in the formation of new heterocyclic rings fused to the benzimidazole (B57391) core. For instance, condensation with 1,2-dicarbonyl compounds can be employed to construct new fused pyrazine (B50134) rings. The synthesis of various benzimidazole derivatives often relies on the initial condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. thieme-connect.comarabjchem.org

Reactivity at the Imidazole (B134444) Nitrogen Atoms (N1/N3)

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3. The N-H proton is tautomeric, rapidly exchanging between these two positions. This feature, along with the nucleophilic character of the sp²-hybridized nitrogen atom, dictates the reactivity of this part of the molecule. chemicalbook.com

Alkylation and Arylation: The imidazole nitrogen can be readily alkylated or arylated. nih.govacs.org This is a common strategy for modifying the properties of benzimidazole-based compounds. The reaction typically proceeds by deprotonation of the N-H with a base (like sodium hydride) followed by reaction with an alkyl or aryl halide. researchgate.net In the case of unsymmetrically substituted benzimidazoles, alkylation can lead to a mixture of N1 and N3 substituted isomers. For this compound, the electronic environment around N1 and N3 is symmetric.

Acylation: Similar to alkylation, N-acylation of the imidazole ring can be achieved, introducing an acyl group onto one of the ring nitrogens. rjpbcs.com

Table 2: Representative N-Alkylation Reaction

| Reactant | Reagent | Base | Product | Reference |

| 4,7-dimethoxy-1H-benzimidazole | Benzyl bromide | NaH | 1-Benzyl-4,7-dimethoxy-1H-benzimidazole | researchgate.net |

| 2-(substituted phenyl)-1H-benzimidazole | Ethyl bromide | - | N-ethyl-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

These examples, while on related benzimidazole structures, illustrate the general reactivity of the imidazole nitrogen.

Heterocycle Annulation and Ring Fusion Reactions

The diamino functionality of this compound makes it an excellent precursor for the synthesis of larger, polycyclic heterocyclic systems. Annulation, or ring-forming, reactions can occur by building upon the diamine-functionalized benzene ring.

Research has shown that related benzimidazole derivatives can undergo cyclocondensation reactions to form fused systems. For example, 4,7-dimethoxy-1H-benzo[d]imidazol-2-amine reacts with β-bromo-α,β-unsaturated aldehydes to yield dimethoxy-substituted benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidines. nih.govsemanticscholar.orgacs.org Similarly, reaction with 2-bromobenzaldehydes can produce benzo nih.govsemanticscholar.orgimidazo[1,2-a]quinazolines. nih.govsemanticscholar.orgacs.org

These transformations suggest that this compound could be a valuable substrate for creating complex, fused heterocyclic structures, which are of interest for their potential electronic and biological properties. nih.gov The two amino groups provide reactive sites for building new rings, such as pyrazines, through condensation with appropriate bifunctional electrophiles.

Oxidation and Reduction Chemistry of the Benzimidazole Core

The redox chemistry of the this compound system is of significant interest, particularly the oxidation to the corresponding quinone.

Oxidation: The hydroquinone-like nature of the 4,7-diaminobenzimidazole system makes it susceptible to oxidation. The most prominent reaction is the oxidation of the corresponding 4,7-dihydroxy or 4,7-dialkoxy benzimidazoles to the 1H-benzimidazole-4,7-dione (or benzimidazolequinone). nih.govacs.org This transformation is typically achieved using strong oxidizing agents. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a commonly used reagent for this purpose, effectively converting dimethoxy-substituted benzimidazole derivatives into the corresponding quinones in high yields. nih.govsemanticscholar.orgacs.org Nitric acid has also been employed for the oxidation of highly substituted 1,4-dimethoxybenzene (B90301) derivatives. mdpi.com The resulting benzimidazole-4,7-diones are a class of compounds investigated for their potential as bioreductive agents. mdpi.com

Table 3: Oxidation to Benzimidazole-4,7-diones

| Starting Material | Oxidizing Agent | Product | Reference |

| Dimethoxy-substituted benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidines | Ceric Ammonium Nitrate (CAN) | Benzo nih.govsemanticscholar.orgimidazo[1,2-a]pyrimidine-6,9-diones | nih.govacs.org |

| 1-Benzyl-4,7-dimethoxy-1H-benzimidazole | HBr, then K₂Cr₂O₇ | 1-Benzyl-1H-benzimidazole-4,7-dione | researchgate.net |

Reduction: The benzimidazole ring itself is relatively stable and resistant to reduction. instras.com However, the benzene portion of the ring can be reduced under forcing conditions. Catalytic hydrogenation, for example using a platinum catalyst in acetic acid, is a standard method for the reduction of the benzimidazole ring system. ijdrt.com This would lead to tetrahydro- or hexahydrobenzimidazole derivatives. The formation of this compound itself often involves the reduction of a dinitro precursor, such as 4,7-dinitro-1H-benzimidazole, highlighting the feasibility of reducing substituents on the benzene ring without affecting the heterocyclic core under milder conditions. acs.org

Derivatization Strategies and Analog Development from the 1h Benzimidazole 4,7 Diamine Scaffold

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine (-C=N-) group, are a significant class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or a ketone. The diamino functionality of 1H-Benzimidazole-4,7-diamine readily undergoes condensation with various carbonyl compounds to yield Schiff base derivatives. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695). nih.gov

The general synthetic route involves the reaction of this compound with substituted aldehydes or ketones. The formation of the imine bond is confirmed through various spectroscopic techniques. In Fourier Transform Infrared (FTIR) spectroscopy, the appearance of a characteristic band for the C=N stretching vibration and the disappearance of the C=O stretching band from the starting carbonyl compound indicate the formation of the Schiff base. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for characterization. In ¹H NMR spectra, the signal corresponding to the imine proton (-N=CH-) typically appears in the downfield region. In ¹³C NMR, the signal for the imine carbon (C=N) is observed at a characteristic chemical shift. nih.govresearchgate.net

The synthesis of these derivatives allows for the introduction of a wide variety of functional groups into the benzimidazole (B57391) scaffold, depending on the choice of the aldehyde or ketone. This versatility enables the fine-tuning of the electronic and steric properties of the resulting Schiff base ligands, which is particularly important for their subsequent use in coordination chemistry and materials science.

Table 1: Synthesis and Characterization of Schiff Base Derivatives of Benzimidazole

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Spectroscopic Data (¹³C NMR, δ ppm) | Reference |

| Benzimidazole derivative | Substituted amine | Schiff base | Reflux in ethanol | C=N signal around 158–159 | nih.gov |

| o-phenylenediamine (B120857) | p-amino benzoic acid | 2-amino Benzimidazole | Condensation in xylene and polyphosphoric acid | - | researchgate.net |

| 2-amino Benzimidazole | Substituted aldehydes/ketones | Substituted Benzimidazole with imine linkage | - | - | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the imidazole (B134444) ring and the exocyclic amino groups of this compound and its Schiff base derivatives make them excellent ligands for coordinating with metal ions. This has led to extensive research into their coordination chemistry and the design of novel metal complexes.

A variety of transition metal complexes have been synthesized using benzimidazole-derived ligands. nih.govresearchgate.net These complexes are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand. researchgate.net The coordination of the metal to the ligand can be confirmed by spectroscopic methods. For instance, in FTIR spectroscopy, shifts in the vibrational frequencies of the C=N and other donor groups upon complexation provide evidence of coordination. nih.gov

The synthesis of these metal complexes is of significant interest due to their potential applications in various fields, including catalysis and materials science. The choice of the transition metal and the specific design of the benzimidazole-based ligand can be used to tune the electronic, magnetic, and photophysical properties of the resulting complexes. nih.gov

Table 2: Synthesis of Transition Metal Complexes with Benzimidazole-Derived Ligands

| Ligand | Metal Salt | Resulting Complex | Characterization Methods | Reference |

| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) salts | Cu(II), Zn(II), Ni(II), Ag(I) complexes | FT-IR, ¹H-NMR, UV-Vis, ESI-MS, ICP-OES | nih.gov |

| 2-substituted benzimidazole | Cu(II), Ni(II) salts | Non-chelated Cu(II) and Ni(II) complexes | Spectral studies | jocpr.com |

| 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde derivative | Cu(II), Co(II), Zn(II) salts | Cu(II), Co(II), Zn(II) complexes | X-ray crystallography, spectroscopic methods | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. wikipedia.org It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. This interaction leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand, the metal ion, and the geometry of the complex. wikipedia.orglibretexts.org

The ability of this compound and its derivatives to form coordination bonds with metal ions can be exploited to construct larger, well-defined supramolecular assemblies. openresearchlibrary.orgresearchgate.net These assemblies are formed through the self-assembly of the organic ligands and metal ions, driven by the formation of coordination bonds. The resulting structures can range from discrete multinuclear complexes to extended metal-organic frameworks (MOFs). researchgate.net

The geometry and connectivity of the final supramolecular structure are dictated by the coordination preferences of the metal ion and the number and orientation of the binding sites on the benzimidazole-based ligand. researchgate.net These supramolecular assemblies are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. The porous nature of some of these structures allows for the encapsulation of guest molecules, leading to the development of novel functional materials.

Polymeric and Material Precursor Development

The difunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones can impart desirable properties such as high thermal stability and mechanical strength.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. mdpi.comrsc.org

This compound and other benzimidazole-containing diamines have been successfully used as monomers in the synthesis of polyimides. researchgate.netmdpi.com The rigid and planar structure of the benzimidazole ring, along with the potential for hydrogen bonding between polymer chains, contributes to the excellent thermal and mechanical properties of the resulting polyimides. researchgate.netmdpi.com These polymers exhibit high glass transition temperatures and thermal decomposition temperatures, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. researchgate.netnih.gov

Table 3: Properties of High-Performance Polyimides Derived from Benzimidazole-Containing Diamines

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |

| 2,2′-p-phenylene-bis(5-aminobenzimidazole) (PBABI) | Various aromatic dianhydrides | > 450 °C | Up to 560 °C | 120–180 | 4.83–5.79 | researchgate.net |

| 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ) | 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA) | Up to 425 °C | - | - | - | rsc.org |

| 2-(4-aminophenyl)-5-aminobenzimidazole (PABZ) or 4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbis-benzenamine (BB) | 4,4'-oxydiphthalic anhydride (B1165640) (BPDA) | Up to 448 °C | 554 °C | Up to 148.6 | Up to 4.1 | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Role in Other Polymer Architectures

The theoretical potential for this compound as a monomer in various polymer architectures is significant due to its rigid heterocyclic structure and the reactive primary amine groups at the 4 and 7 positions. These functional groups allow for its incorporation into a range of polymer backbones through reactions with various co-monomers.

For instance, in the realm of high-performance polymers, it could serve as a diamine monomer in the synthesis of polyimides and polyamides . The reaction of this compound with dianhydrides would yield polyimides, while reaction with dicarboxylic acids or their derivatives would produce polyamides. The resulting polymers would be expected to exhibit high thermal stability and mechanical strength, characteristic of aromatic polyimides and polyamides. The benzimidazole core would likely impart a high glass transition temperature and good chemical resistance.

Furthermore, this diamine could be a building block for porous organic polymers (POPs) . The rigid and angular geometry of the monomer could lead to the formation of microporous materials with high surface areas. Such polymers, synthesized through reactions like Schiff base condensation with dialdehydes, could have potential applications in gas storage and separation.

Design and Synthesis of Advanced Organic Scaffolds

The use of this compound as a foundational scaffold for the design and synthesis of advanced, non-polymeric organic structures is another area with limited published research. The two primary amine groups offer sites for derivatization to create more complex molecules.

One potential application lies in the synthesis of macrocycles . By reacting this compound with difunctional linkers, it is conceivable to construct macrocyclic hosts with a defined cavity. The benzimidazole unit could act as a rigid spacer and a potential hydrogen bonding site, making such macrocycles of interest in supramolecular chemistry for molecular recognition and sensing applications.

Additionally, the diamine could be a precursor for ladder-type structures . These are fully conjugated, rigid molecules with exceptional thermal stability and interesting electronic properties. The synthesis of such structures would involve multi-step reactions to build fused aromatic rings onto the initial benzimidazole scaffold.

However, a thorough search of scientific databases does not reveal specific studies detailing the synthesis and characterization of such advanced organic scaffolds derived from this compound. The focus of benzimidazole chemistry in the context of discrete organic molecules has largely been on derivatives of simpler benzimidazoles for pharmaceutical applications.

Theoretical and Computational Investigations of 1h Benzimidazole 4,7 Diamine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For benzimidazole (B57391) derivatives, Density Functional Theory (DFT) with various functionals (like B3LYP) and basis sets (such as 6-31G* or 6-311++G(d,p)) is a common approach to optimize molecular geometry and calculate electronic properties.

Electronic Structure and Molecular Orbital Analysis

This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more easily polarized and chemically reactive. For benzimidazole derivatives, the HOMO is often distributed over the entire π-system, while the LUMO's location can vary depending on the substituents. Analysis of the molecular electrostatic potential (MEP) map would further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of 1H-Benzimidazole-4,7-diamine.

Tautomerism and Isomerization Pathways

A hallmark of N-unsubstituted benzimidazoles is prototropic tautomerism, a dynamic equilibrium where a proton migrates between the two nitrogen atoms of the imidazole (B134444) ring (N1 and N3). This process is often rapid in solution, leading to averaged signals in NMR spectroscopy. Computational studies can model the energy barrier of this proton transfer, elucidating the kinetic and thermodynamic aspects of the equilibrium. The relative stability of the tautomers and the transition state connecting them would be calculated to understand the isomerization pathway.

Conformational Analysis and Molecular Dynamics

While the benzimidazole ring system itself is rigid and planar, conformational analysis would be relevant for understanding the orientation of the amine groups. Molecular dynamics (MD) simulations could be employed to study the molecule's behavior over time, particularly its interactions with solvent molecules. These simulations provide insight into the flexibility of the molecule and the stability of its different conformations in a dynamic environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For the synthesis of benzimidazoles, which typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, DFT calculations can map the entire reaction pathway. This involves identifying intermediates and transition states, and calculating their energies to determine the reaction's feasibility and kinetics. Such studies provide a molecular-level understanding of bond formation and breaking during the cyclization process.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy, which aids in the assignment of experimental spectra. Similarly, vibrational frequencies from IR and Raman spectra can be computed to help assign characteristic peaks to specific molecular motions. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, providing theoretical UV-Vis absorption spectra.

Intermolecular Interactions and Hydrogen Bonding Networks

Although the specific data for this compound is not available, the established computational approaches for the benzimidazole class provide a clear framework for how such an investigation would be conducted. Future research dedicated to this specific diamine derivative is needed to provide the detailed, quantitative insights discussed in this article.

Advanced Spectroscopic and Structural Characterization of 1h Benzimidazole 4,7 Diamine

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1H-Benzimidazole-4,7-diamine, the crystal structure is expected to be significantly influenced by extensive hydrogen bonding.

Molecular Geometry: The benzimidazole (B57391) core consists of a planar fused benzene (B151609) and imidazole (B134444) ring system. semanticscholar.orgscilit.com The C-N bond lengths within the imidazole ring and the C-C bonds in the benzene ring would exhibit values typical for aromatic systems. The exocyclic C-NH2 bonds at positions 4 and 7 would be shorter than a typical C-N single bond, indicating some degree of electronic delocalization between the amino groups and the aromatic ring.

| Parameter | Expected Value / Feature | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 2-aminobenzimidazole (B67599) derivatives researchgate.netmdpi.com |

| Space Group | Centrosymmetric (e.g., P21/c, P-1) | 2-aminobenzimidazole derivatives researchgate.net |

| Key Interactions | N-H···N hydrogen bonds, π-π stacking | Various benzimidazole derivatives semanticscholar.orgscilit.comnih.gov |

| Molecular Geometry | Essentially planar benzimidazole core | Various benzimidazole derivatives semanticscholar.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. The spectra of this compound would be characterized by signals corresponding to the protons and carbons of the benzimidazole core and the amine substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, imidazole, and amine protons. Due to the symmetrical substitution at the 4 and 7 positions, the H-5 and H-6 protons would be chemically equivalent, resulting in a single signal, likely a singlet or a narrow multiplet depending on the solvent. The proton at the C2 position of the imidazole ring (H-2) would appear as a singlet. The N-H proton of the imidazole ring typically gives a broad singlet at a downfield chemical shift (>11 ppm), the position of which is highly dependent on solvent and concentration. nih.gov The four protons of the two amine groups would likely appear as a broad singlet, with its chemical shift also being solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reflect the symmetry of the molecule. Key expected chemical shifts include the C2 carbon of the imidazole ring, which is typically found around 150-155 ppm in related structures. The carbons bearing the amino groups (C4 and C7) would be significantly shielded compared to the parent benzimidazole due to the electron-donating nature of the NH₂ group. Conversely, the bridgehead carbons (C3a and C7a) would be deshielded. The C5 and C6 carbons would be equivalent and their chemical shift would be influenced by the adjacent amino groups. The tautomerism between N1-H and N3-H can lead to averaged signals for C4/C7 and C5/C6 in many solvents at room temperature. mdpi.combeilstein-journals.org

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although limited in this symmetric molecule. HMQC (Heteronuclear Multiple Quantum Coherence) would be used to correlate proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning quaternary carbons (C3a, C7a, C4, C7) by observing correlations over two or three bonds, for instance, from H-5/H-6 to C4/C7 and C3a/C7a. ugm.ac.id

| Nucleus | Position | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|---|

| ¹H | N1-H | ~12.0 | Broad singlet, solvent dependent rsc.org |

| C2-H | ~8.0 | Singlet | |

| C5-H, C6-H | ~6.5 - 7.0 | Singlet or narrow multiplet | |

| NH₂ | ~4.0 - 5.0 | Broad singlet, solvent dependent | |

| ¹³C | C2 | ~152 | Based on 2-aminobenzimidazole chemicalbook.com |

| C3a, C7a | ~135 - 140 | Quaternary carbons | |

| C4, C7 | ~140 - 145 | Shielded by NH₂ | |

| C5, C6 | ~110 - 115 | Shielded by NH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint for the compound, identifying the functional groups present.

IR Spectrum: The IR spectrum of this compound would be dominated by N-H stretching vibrations. Two distinct sets of N-H bands are expected: a broad band around 3100-3300 cm⁻¹ corresponding to the imidazole N-H group, often involved in hydrogen bonding, and sharp, paired bands in the 3350-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine (-NH₂) groups. mdpi.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain characteristic absorptions for C=C and C=N stretching vibrations of the benzimidazole ring system. N-H bending vibrations (scissoring) for the amino groups are expected around 1600-1640 cm⁻¹. mdpi.com

Raman Spectrum: Raman spectroscopy, being particularly sensitive to symmetric vibrations of non-polar bonds, would complement the IR data. The aromatic ring stretching vibrations (C=C) around 1600 cm⁻¹ are typically strong in the Raman spectrum. The symmetric breathing mode of the entire benzimidazole ring system would also give rise to a characteristic Raman signal.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3500 | Asymmetric and symmetric stretches mdpi.com |

| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, due to H-bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of Ar-H bonds mdpi.com |

| N-H Bend (Amine) | 1600 - 1640 | Scissoring vibration |

| C=C and C=N Stretch (Ring) | 1400 - 1620 | Aromatic and imidazole ring vibrations mdpi.comsapub.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system has a conjugated π-electron system that gives rise to characteristic absorptions in the UV region.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or water is expected to show multiple absorption bands. These bands primarily arise from π → π* transitions within the conjugated benzimidazole system. sci-hub.boxresearchgate.net The presence of two strong electron-donating amino groups at the 4 and 7 positions would cause a significant bathochromic (red) shift of the absorption maxima compared to the parent benzimidazole. This is due to the extension of the conjugated system through the lone pairs on the amine nitrogens, which raises the energy of the highest occupied molecular orbital (HOMO). sci-hub.box Transitions of the n → π* type, involving the non-bonding electrons on the nitrogen atoms, are also possible but are typically much weaker in intensity. wikipedia.org Based on data for 2-aminobenzimidazole, absorption maxima can be expected in the range of 240-250 nm and 280-290 nm. researchgate.net

| λmax Range (nm) | Transition Type | Comments |

|---|---|---|

| ~280 - 290 | π → π | Major absorption band, red-shifted by amino groups researchgate.net |

| ~240 - 250 | π → π | Second major absorption band researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

For this compound (C₇H₈N₄), the molecular weight is 148.17 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be used to confirm the elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 148.

The fragmentation of the benzimidazole core is well-documented. A characteristic fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring. journalijdr.comsemanticscholar.org For this compound, the molecular ion could undergo rearrangement and cleavage. Key fragmentation steps could include:

Loss of NH₂: Cleavage of an amino radical to form an ion at m/z 132.

Loss of HCN: A retro-Diels-Alder type cleavage of the imidazole ring could lead to the loss of HCN (27 Da), resulting in a fragment ion.

Ring Cleavage: More complex fragmentation of the entire bicyclic system can occur, leading to smaller charged fragments.

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 148 | [M]⁺˙ | Molecular Ion |

| 132 | [M - NH₂]⁺ | Loss of an amino radical |

| 121 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

Photoelectron Spectroscopy and Electronic Structure Probes

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the ionization energies required to remove electrons from different molecular orbitals.

While specific PES data for this compound is scarce, studies on imidazole and benzimidazole provide a basis for understanding its electronic structure. aip.org The PES spectrum would show a series of bands corresponding to ionization from different molecular orbitals. The bands at the lowest ionization energies correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). For this compound, the HOMOs are expected to be π-orbitals with significant contributions from the nitrogen lone pairs of the amino groups and the imidazole ring. The electron-donating amino groups would lower the ionization energies compared to unsubstituted benzimidazole, reflecting the destabilization (raising the energy) of the π-system's highest occupied orbitals. sci-hub.box Theoretical calculations (e.g., DFT) can be used in conjunction with PES to assign the observed ionization bands to specific molecular orbitals and to visualize the HOMO and LUMO (Lowest Unoccupied Molecular Orbital), which are critical for understanding the molecule's reactivity and electronic properties. sapub.org

Applications in Advanced Materials and Catalysis

Performance Enhancement in Polymer Science (e.g., Thermal and Dielectric Properties)

The incorporation of benzimidazole-containing diamines into polymer backbones, particularly in polyimides (PIs), has been shown to significantly enhance their thermal and dielectric properties. nih.govresearchgate.net The rigid, conjugated structure of the benzimidazole (B57391) moiety contributes to outstanding thermal stability, making these polymers suitable for applications in microelectronics and aerospace where high-temperature resistance is crucial. nih.govresearchgate.net

When a benzimidazole-based diamine is copolymerized into a polyimide structure, it introduces conjugated heterocyclic segments and hydrogen bond donors. nih.gov These features lead to strong intermolecular interactions and a more rigid polymer chain, which in turn elevates the material's thermal decomposition temperature (Td) and glass transition temperature (Tg). nih.govresearchgate.net For instance, polyimides containing a bis-benzimidazole diamine have achieved a 5% weight loss temperature (Td5%) as high as 554 °C and a glass transition temperature of 448 °C. nih.govresearchgate.net

Furthermore, the introduction of the benzimidazole structure can improve the electrical insulation properties of polyimides. By disrupting the organized, charge-transfer-complex-forming structures found in some conventional polyimides, the benzimidazole unit can lead to a lower dielectric constant. nih.gov Research has demonstrated that incorporating a mono-benzimidazole diamine can lower the dielectric constant to 1.29 while simultaneously increasing tensile strength and modulus to 148.6 MPa and 4.1 GPa, respectively. nih.govresearchgate.net

Table 1: Thermal and Dielectric Properties of Benzimidazole-Containing Polyimides

Polymer Composition Glass Transition Temperature (Tg) 5% Weight Loss Temperature (Td5%) Coefficient of Thermal Expansion (CTE) Dielectric Constant PI with 50% bis-benzimidazole diamine 448 °C 554 °C 16.1 ppm/K N/A PI with 50% mono-benzimidazole diamine N/A N/A N/A 1.29 Block Copolyimide with 60 mol% APBI 377 °C 562 °C 4.7 ppm/K Not Specified

Data sourced from studies on various benzimidazole-containing diamines, including 2-(4-aminophenyl)-5-aminobenzimidazole (APBI). nih.govresearchgate.net

Catalytic Activity in Organic Transformations

The benzimidazole scaffold is a versatile platform for developing catalysts for various organic reactions, owing to the electron-donating nature of its nitrogen atoms.

Benzimidazole derivatives have demonstrated notable catalytic activity, particularly when used in the form of metal complexes. nih.gov These compounds play a significant role in catalysis for reactions such as the oxidation of alcohols and olefins. researchgate.netsemanticscholar.org The synthesis of benzimidazoles can be achieved using nano-catalysts like Zinc Oxide (ZnO) nanoparticles, which facilitate the cyclocondensation of o-phenylenediamine (B120857) with aromatic aldehydes. nih.govresearchgate.netsemanticscholar.org This nano-catalyzed method is recognized for producing higher yields in shorter reaction times. nih.govresearchgate.net

The benzimidazole framework, especially when functionalized at the 4 and 7 positions, is instrumental in advanced synthesis involving coupling and cycloaddition reactions. nih.govnih.gov Research has shown that 4,7-dimethoxybenzimidazole derivatives can react with primary amides in the presence of a copper iodide (CuI) catalyst to form N-fused hybrid scaffolds like benzo wikipedia.orgchemscene.comimidazo[1,2-c]pyrimidines. nih.govnih.gov This transformation proceeds through a sequential copper-catalyzed C-N coupling, cyclization, and subsequent oxidation. nih.govnih.gov The methoxy (B1213986) groups at the 4 and 7 positions can then be oxidized using reagents like ceric ammonium (B1175870) nitrate (B79036) to yield benzimidazole-4,7-diones, highlighting the utility of this specific substitution pattern in creating complex heterocyclic systems. nih.govnih.gov

Chemo-sensing and Biosensor Development

The benzimidazole structure is a popular component in the design of fluorescent chemosensors for detecting various analytes, including metal ions and anions. researchgate.netelsevierpure.comnih.gov The nitrogen atoms within the imidazole (B134444) ring can act as binding sites for cations, leading to changes in the molecule's photophysical properties, such as a detectable shift in fluorescence. elsevierpure.comnih.gov

Benzimidazole-based dipodal receptors have been synthesized to selectively recognize Cu²⁺ ions in aqueous solutions. elsevierpure.com Similarly, rhodamine-benzimidazole sensors have been developed for the sensitive and selective detection of Fe³⁺, which is crucial for biological applications. nih.gov The presence of diamine groups, as in 1H-Benzimidazole-4,7-diamine, would provide additional binding sites, potentially enhancing the sensitivity and selectivity of the sensor for specific target analytes.

Optoelectronic and Photochemical Applications

The benzimidazole scaffold is recognized as a valuable multifunctional unit in the development of heteroaromatic molecular systems for optoelectronics and photovoltaics. acs.org The inherent photochemical properties of the 1H-benzimidazole core have been studied in detail. The lowest energy electronic transition is a π* ← π transition, which can be initiated by UV light. researchgate.netacs.org

Upon photoexcitation, benzimidazole can undergo complex photochemical reactions. One observed pathway involves a ring-opening mechanism, where the N1-C2 bond is cleaved. acs.org Another photochemical process is a fixed-ring H-scrambling, leading to the formation of different tautomers. acs.org These fundamental photochemical behaviors are crucial for designing benzimidazole-based materials for applications in nonlinear optics, optical sensing, and bioimaging. acs.org

Corrosion Inhibition Studies

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net The protective mechanism involves the adsorption of the benzimidazole molecules onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. nih.govtandfonline.com

The nitrogen-containing heterocyclic ring is crucial to this function. The nitrogen atoms can coordinate with metal atoms on the surface, leading to strong adsorption. nih.gov Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The presence of electron-donating groups, such as the two amine groups in this compound, is expected to increase the electron density on the benzimidazole ring system. This enhanced electron density would strengthen the coordination bond between the inhibitor and the metal, likely resulting in superior corrosion inhibition efficiency. nih.govresearchgate.net

Future Research Perspectives and Emerging Trends for 1h Benzimidazole 4,7 Diamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov Future research is increasingly focused on developing greener and more efficient synthetic routes to 1H-Benzimidazole-4,7-diamine and its derivatives.

Key Research Directions:

Green Chemistry Approaches: Emphasis is being placed on eco-friendly methods that minimize waste and avoid toxic reagents and solvents. mdpi.com This includes the use of catalysts like Zinc Oxide (ZnO) nanoparticles, which offer high yields, shorter reaction times, and the advantage of being recyclable. semanticscholar.orgnih.gov Microwave-assisted synthesis is another promising green technique that can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com

Catalyst Innovation: The exploration of novel catalysts is a significant trend. While various Lewis acids and transition metal catalysts have been used, the development of heterogeneous catalysts is a key goal for sustainability, as they can be easily recovered and reused. mdpi.com

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot" synthesis) improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

Comparison of Synthetic Methodologies:

| Methodology | Advantages | Disadvantages |

| Conventional Heating | Well-established procedures | Long reaction times, often harsh conditions, lower yields |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields tandfonline.com | Requires specialized equipment |

| Nano-Catalysis (e.g., ZnO-NPs) | High yields, short reaction times, recyclable catalyst, eco-friendly semanticscholar.org | Catalyst synthesis and characterization required |

| Transition-Metal-Free Synthesis | Avoids potentially toxic and expensive metal catalysts researchgate.net | May have a more limited substrate scope |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The this compound molecule possesses multiple reactive sites, including the two primary amine groups at the 4 and 7 positions, the secondary amine in the imidazole (B134444) ring, and the aromatic system itself. This rich functionality opens avenues for a wide range of chemical transformations that are yet to be fully explored.

Future Research Focus:

Selective Functionalization: A key challenge and area of future research will be the development of methods to selectively modify one amine group over the others. This would allow for the precise construction of complex derivatives with tailored properties.

Derivatization for Biological Screening: The amino groups are ideal handles for synthesizing libraries of new compounds. For instance, reactions with various aldehydes could produce Schiff bases, which could then be used to generate a diverse range of substituted benzimidazoles for biological evaluation. researchgate.net

Polymerization Reactions: The diamine functionality makes this compound an excellent candidate as a monomer for the synthesis of novel polymers, such as polyimides or polyamides, with unique thermal and mechanical properties.

Expansion into New Material Science Applications

While benzimidazole derivatives are well-known in pharmaceuticals, their application in material science is an emerging and promising field. The rigid, planar structure and hydrogen-bonding capabilities of the benzimidazole core are attractive for creating highly ordered materials.

Potential Applications:

High-Performance Polymers: Incorporating the this compound moiety into polymer backbones, such as polyimides, could lead to materials with exceptional thermal stability and a low coefficient of thermal expansion (CTE), which are crucial for applications in flexible electronics and aerospace. researchgate.net

Organic Electronics: The conjugated π-system of the benzimidazole ring suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The diamine groups provide a route to tune the electronic properties of these materials.

Corrosion Inhibitors: Benzimidazole and its derivatives have been shown to be effective corrosion inhibitors for various metals. researchgate.net The amino groups in this compound could enhance its adsorption onto metal surfaces, offering superior protection.

Advanced Theoretical Modeling and Computational Drug Design (excluding clinical)

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby accelerating the discovery process. For this compound, theoretical modeling can provide deep insights into its behavior and potential applications.

Emerging Trends:

Density Functional Theory (DFT) Studies: DFT calculations can be used to understand the electronic structure, reactivity, and spectral properties of this compound and its derivatives. semanticscholar.orgresearchgate.net This information can help in predicting reaction outcomes and designing molecules with specific electronic properties for material science applications.

Molecular Docking: In the context of drug design, molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov This allows for the virtual screening of large libraries of potential derivatives of this compound against various disease targets.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netnih.gov Applying these models to novel derivatives of this compound early in the design phase can help prioritize compounds with favorable drug-like properties and reduce late-stage failures.

Computational Approaches in Benzimidazole Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Understanding molecular properties | Electronic structure, reactivity, spectral data semanticscholar.org |

| Molecular Docking | Drug design and discovery | Binding affinity, ligand-protein interactions researchgate.net |

| Molecular Dynamics (MD) Simulation | Studying molecular motion | Stability of ligand-protein complexes researchgate.net |

| In Silico ADMET | Predicting pharmacokinetics | Bioavailability, toxicity, metabolic stability nih.gov |

Integration with Data Science and Machine Learning for Chemical Discovery

The integration of data science and machine learning (ML) is set to revolutionize chemical research. These approaches can identify patterns and make predictions from large datasets, accelerating the discovery of new molecules and materials.

Future Directions:

Predictive Modeling: ML algorithms, such as support vector machines (SVM) and deep neural networks (DNNs), can be trained on existing data to predict the biological activity or material properties of new, untested derivatives of this compound. nih.govmdpi.com This can guide synthesis efforts towards the most promising candidates.

Generative Models: Advanced ML techniques, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new benzimidazole-based molecules with desired properties, exploring a much wider chemical space than is possible through traditional methods.

Automated Machine Learning (AutoML): AutoML platforms can automate the process of building and optimizing predictive models, making these powerful techniques more accessible to chemists without specialized expertise in data science. nih.gov This can significantly speed up the process of developing models for predicting properties like ADMET or biological activity. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 1H-Benzimidazole-4,7-diamine derivatives, and how are structural variations validated?

Synthesis typically involves copper-catalyzed C−N coupling and cyclization reactions starting from carboxylic acids or aldehydes and 1,2-phenylenediamines . Structural validation employs H/C NMR, LC/MS (ESI), and elemental analysis to confirm molecular frameworks and purity. For example, derivatives like 6-chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione were synthesized and characterized using these methods .

Q. How can researchers assess the stability of benzimidazole-4,7-dione derivatives in biological environments?

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is a validated method for stability analysis. For instance, derivatives 5a–c and 6c were tested under normoxia and hypoxia, with degradation profiles monitored at specific wavelengths (e.g., 254 nm). Stability is critical for ensuring reliable biological activity data, particularly in hypoxic tumor models .

Q. What analytical techniques are used to study the self-assembly of 1H-benzimidazole-4,7-dione at interfaces?

Scanning tunneling microscopy (STM) is the primary tool for visualizing 2D supramolecular nanostructures. High-resolution STM imaging revealed hydrogen-bonded homodomains of Q (1H-benzimidazole-4,7-dione) on graphite surfaces. Computational modeling (e.g., DFT) complements experimental data to predict molecular arrangements .

Advanced Research Questions

Q. How do structural modifications of benzimidazole-4,7-dione derivatives influence their anticancer activity under hypoxia?

Substituents like N-oxide groups enhance hypoxia-selective cytotoxicity. For example, compound 6b exhibited a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a reference hypoxic cytotoxin. Activity correlates with redox potential and bioreductive activation under low oxygen tension .

Q. What contradictions exist in the self-assembly behavior of benzimidazole-4,7-dione with complementary nucleobases?

Despite theoretical predictions of hydrogen-bonded Q-C (Q = benzimidazole-4,7-dione; C = cytosine) dimers, STM experiments revealed phase-separated homodomains (QQ and CC ) instead. This suggests competitive intermolecular interactions (e.g., π-π stacking) dominate over Watson-Crick-like pairing in 2D systems .

Q. How can researchers resolve discrepancies in stability data between benzimidazole-4,7-dione derivatives?

Methodological rigor is key:

Q. What advanced synthetic strategies enable the preparation of fused benzimidazole-dione systems?

Photochemical oxidative cyclization of N,N′-dithioamides (derived from acylation of benzimidazole-4,7-diamine) yields novel fused systems like dithiazolobenzo[1,2-c]thiadiazoles . These methods expand applications in optoelectronics and electrochromic devices .

Q. How do researchers design experiments to evaluate structure-activity relationships (SAR) in benzimidazole-4,7-dione derivatives?

SAR studies involve systematic variation of substituents (e.g., halogenation, trifluoromethyl groups) and pharmacological profiling. For example, 14e (4-chlorobenzoyl derivative) showed higher antiproliferative activity than 14d (4-fluorobenzoyl), highlighting the role of electron-withdrawing groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.